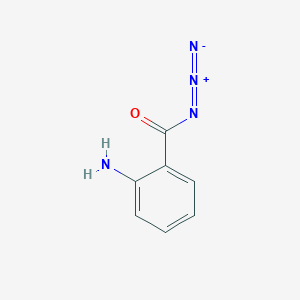

2-Aminobenzoyl azide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-aminobenzoyl azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-6-4-2-1-3-5(6)7(12)10-11-9/h1-4H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJFUCFLLIKECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N=[N+]=[N-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors to 2 Aminobenzoyl Azide

Preparation of the 2-Aminobenzoyl Azide (B81097) Core Structure

The primary methods for synthesizing 2-aminobenzoyl azide focus on introducing the azide functionality onto a 2-aminobenzoyl system.

A common route for the synthesis of 2-aminobenzoyl azide involves the diazotization of 2-aminobenzhydrazide (B158828). This process typically utilizes sodium nitrite (B80452) (NaNO₂) and sodium azide (NaN₃) in an acidic medium. One reported method involves dissolving 2-aminobenzhydrazide in a mixture of glacial acetic acid and water, followed by the dropwise addition of an aqueous solution of sodium nitrite at 0°C. The resulting yellow solid precipitate, which includes the acid azide, is then filtered and washed. worktribe.com While the conversion of the hydrazide to the acid azide by diazotization in hydrochloric acid can be poor and accompanied by the formation of benzotriazinone, an improved yield has been reported when the diazotization is carried out in glacial acetic acid. worktribe.com

Alternative synthetic routes to 2-aminobenzoyl azide and related acyl azides have been explored. One method for preparing acyl azides involves the reaction of carboxylic acids with di-tert-butyl dicarbonate (B1257347) and sodium azide, proceeding through an acyl azide intermediate. organic-chemistry.org Another approach for synthesizing 2-aminobenzoyl azide precursors involves the reaction of 2-aminobenzoic acids with ethyl chloroformate/NEt₃, followed by treatment with sodium azide in acetone. This method has been reported to produce acyl azides in good yields (72–85%). acs.org

Derivatization and Functionalization Strategies for 2-Aminobenzoyl Azide

The presence of both amine and azide functionalities in 2-aminobenzoyl azide allows for diverse derivatization and functionalization strategies, enabling the synthesis of a wide range of related compounds.

The aromatic ring of 2-aminobenzoyl azide can be modified by introducing various substituents. While direct electrophilic aromatic substitution on 2-aminobenzoyl azide itself might be complex due to the directing effects of the amine and the reactivity of the azide, functionalized 2-aminobenzoic acid precursors can be used, or transformations can be performed on the 2-aminobenzoyl azide core if compatible with the existing functional groups. The introduction of substituents on aromatic rings is a fundamental aspect of organic chemistry, often achieved through electrophilic substitution reactions like nitration, halogenation, alkylation, and acylation, depending on the desired substituent and the nature of the aromatic system. libretexts.org

The azide and amine functional groups in 2-aminobenzoyl azide offer distinct opportunities for chemical modification.

The azide group (N₃) is a versatile functional group in organic synthesis. It can be reduced to the corresponding amine under mild conditions using various reagents such as thiols or phosphines. nih.govsigmaaldrich.com Organic azides are also well-known for their participation in click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms stable 1,2,3-triazoles. researchgate.netnih.gov This reaction is widely used for bioconjugation and the synthesis of various conjugates. nih.gov The azide group can also undergo the Staudinger reaction, forming iminophosphoranes. researchgate.net

The amine group (NH₂) can undergo typical reactions of primary amines, such as acylation, alkylation, and formation of imines. For example, the amino group can be acylated using acid anhydrides or acid chlorides. nih.govchromatographyonline.com Derivatization of amine groups is a common technique in analytical chemistry, for instance, in amino acid analysis using reagents like ortho-phthalaldehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC-Cl). lcms.cz Benzoyl chloride has also been used for derivatizing primary and secondary amines. chromatographyonline.com The amine functionality can also be involved in cyclization reactions, particularly in the synthesis of heterocyclic compounds.

The interplay between the azide and amine functionalities in 2-aminobenzoyl azide can also lead to interesting intramolecular reactions, such as cyclizations, which can be leveraged for the synthesis of fused ring systems like quinazolinones or benzimidazoles. acs.orgresearchgate.netsci-hub.seresearchgate.netrasayanjournal.co.in For instance, 2-aminobenzoyl azide has been used as a precursor in one-pot synthesis of multisubstituted benzimidazoles via a sequential Ugi condensation and catalytic aza-Wittig reaction. acs.orgsci-hub.seresearchgate.netrasayanjournal.co.in

Here is a table summarizing some key transformations involving the azide and amine functionalities:

| Functional Group | Type of Modification | Example Reagents/Reactions | Resulting Functional Group/Structure | References |

| Azide (N₃) | Reduction | Thiols, Phosphines (e.g., PPh₃), NaI/FeCl₃ | Amine (NH₂) | nih.govsigmaaldrich.comresearchgate.net |

| Azide (N₃) | Cycloaddition (Click) | Alkynes (Cu(I)-catalyzed) | 1,2,3-Triazole | researchgate.netnih.gov |

| Azide (N₃) | Staudinger Reaction | Phosphines | Iminophosphorane | researchgate.net |

| Amine (NH₂) | Acylation | Acid Anhydrides, Acid Chlorides | Amide (NHCOR) | nih.govchromatographyonline.com |

| Amine (NH₂) | Alkylation | Alkyl halides | Secondary/Tertiary Amine | - |

| Amine (NH₂) | Imine Formation | Aldehydes, Ketones | Imine (C=N) | mdpi.com |

| Amine/Azide | Intramolecular Cyclization | Various conditions depending on the target ring | Heterocycles (e.g., Benzimidazoles) | acs.orgsci-hub.seresearchgate.netrasayanjournal.co.in |

This table is based on general reactions of azide and amine groups as described in the search results, applied to the context of a molecule containing both, like 2-aminobenzoyl azide.

Mechanistic Investigations of Reactions Involving 2 Aminobenzoyl Azide

Fundamental Reaction Pathways and Rearrangements

The inherent structure of 2-aminobenzoyl azide (B81097) facilitates several fundamental reaction pathways, often involving intramolecular processes and rearrangements driven by the lability of the azide group.

Intramolecular Cyclizations and Cascade Processes

2-Aminobenzoyl azide derivatives are known to participate in intramolecular cyclization and cascade reactions, leading to the formation of various cyclic structures. These processes often leverage the proximity of the azide group to other reactive centers within the molecule. For instance, intramolecular cyclization reactions involving nitrogen and alkyne moieties are significant routes for synthesizing nitrogen-containing heterocycles. fishersci.be Cascade reactions can be initiated by transformations of the azide group, leading to a sequence of bond-forming events. One such example is the domino nucleophilic addition followed by intramolecular cyclization, which has been employed in the synthesis of compounds like 1-aminoisoquinolines. charchem.org Furthermore, sequences involving Ugi multicomponent reactions followed by aza-Wittig cyclizations, starting from 2-aminobenzoyl azides, have proven effective for the one-pot synthesis of multisubstituted benzimidazoles. fishersci.besigmaaldrich.comfishersci.comwikipedia.orgatamanchemicals.comfishersci.comwikipedia.orgfishersci.at

Nitrene Formation and Subsequent Reactivity Derived from 2-Aminobenzoyl Azides

The thermal or photochemical decomposition of azides, including those derived from 2-aminobenzoyl azide, can lead to the formation of highly reactive nitrene intermediates, analogous to the generation of carbenes from diazo compounds. fishersci.cafishersci.co.uk Nitrenes are characterized by a neutral, univalent nitrogen atom with an unsatisfied octet, rendering them electrophilic. fishersci.ca Aryl nitrenes, formed from aryl azides, can undergo various subsequent reactions, including ring expansion to form seven-membered ring cumulenes or ring contraction and nitrile formation. fishersci.ca While nitrenes are too reactive to be isolated, their transient existence and subsequent reactivity are key to certain transformations initiated by azides. fishersci.ca The thermal generation of nitrenes has been utilized to initiate furan (B31954) ring opening reactions. fishersci.co.uk Metal-mediated coupling of nitrenes can also lead to the formation of azoarenes. sigmaaldrich.com

Catalytic Transformations Mediated by 2-Aminobenzoyl Azide

2-Aminobenzoyl azide and its derivatives are involved in several catalytic transformations, where the azide group participates in key steps mediated by various catalysts.

Azide Trapping of Metallocarbenes

A significant catalytic transformation involving azide-tethered diazocarbonyl compounds, which can be related to the reactivity profile of 2-aminobenzoyl azide derivatives, is the azide trapping of transient metallocarbenes. This process, often catalyzed by copper complexes, leads to the generation of reactive C-acylimines. ereztech.comontosight.ainih.govnih.gov The metallocarbene intermediate, typically generated from a diazocarbonyl precursor, is intercepted by the azide moiety, resulting in the extrusion of nitrogen gas and the formation of a C-acylimine. ereztech.comontosight.ainih.govnih.gov

Domino Trapping Reactions with Nucleophiles Initiated by 2-Aminobenzoyl Azide Derivatives

Following the azide trapping of metallocarbenes and the formation of C-acylimines, a subsequent domino trapping reaction with various nucleophiles can occur. ereztech.comontosight.ainih.govnih.gov This sequence allows for the construction of complex molecular frameworks, such as substituted indolinone systems, through the sequential formation of adjacent carbon-nitrogen and carbon-carbon bonds. ereztech.com A variety of carbon π-nucleophiles, including active methylenes, silyl (B83357) ketene (B1206846) acetals, Danishefsky's diene, and N-methylindole, have been shown to effectively trap the reactive C-acylimine intermediates. ereztech.comontosight.ai

| Entry | Substrate Type | Nucleophile Type | Catalyst | Product Class | Yield (%) |

|---|---|---|---|---|---|

| 1 | Diazo-azide (e.g., 6a) | Silyl ketene acetal | Cu(hfacac)2 | Indolinone | 96 ontosight.ai |

| 2 | Diazo-azide (e.g., 6b) | Silyl ketene acetal | Cu(hfacac)2 | Indolinone | 89 ereztech.com |

| 3 | Diazo-azide (e.g., 6b) | N-methylindole | Cu(hfacac)2 | Indolylindolone | 72 ereztech.com |

| 4 | Diazo-azide (e.g., 6d) | Danishefsky's diene | Cu(hfacac)2 | 4-Pyridone | 73 ereztech.com |

Table 1: Representative examples of domino trapping reactions with nucleophiles initiated by diazo-azide substrates.

Role of Catalysts in Sequential Aza-Wittig Reactions

2-Aminobenzoyl azides play a crucial role in sequential reactions that incorporate the aza-Wittig reaction, particularly in the synthesis of heterocycles like benzimidazoles. A notable example is the one-pot synthesis of multisubstituted benzimidazoles via a sequential Ugi condensation and catalytic aza-Wittig reaction starting from 2-aminobenzoyl azide, an aldehyde, an acid, and an isocyanide. fishersci.besigmaaldrich.comfishersci.comwikipedia.orgatamanchemicals.comfishersci.comwikipedia.orgfishersci.at In this sequence, a catalytic amount of phospholene oxide has been identified as effective for mediating the aza-Wittig step. fishersci.besigmaaldrich.comfishersci.comwikipedia.orgatamanchemicals.comfishersci.comwikipedia.orgfishersci.at The aza-Wittig reaction itself involves the reaction of an iminophosphorane with a carbonyl compound to form a carbon-nitrogen double bond (an imine) and a phosphine (B1218219) oxide byproduct. fishersci.ca Catalytic variants of the aza-Wittig reaction can employ either phosphorous(V) or phosphorous(III) catalysts that are regenerated within the catalytic cycle. fishersci.ca

| Starting Materials | Catalyst | Product Class | Yield Range (%) |

|---|---|---|---|

| 2-aminobenzoyl azide, aldehyde, acid, isocyanide | Phospholene oxide | Benzimidazoles | Moderate to good sigmaaldrich.com |

Table 2: Catalytic sequential Ugi/Aza-Wittig reaction involving 2-aminobenzoyl azide.

Complex Cascade and Multicomponent Reaction Mechanisms

2-Aminobenzoyl azide serves as a versatile building block in complex reaction sequences that involve the formation of multiple bonds and rings in a single process. This section details the proposed mechanisms for two such important reaction types.

Mechanistic Pathways of Sequential Ugi and Aza-Wittig Reactions

The sequential Ugi and catalytic aza-Wittig reaction starting from 2-aminobenzoyl azides provides a simple and one-pot synthesis of multisubstituted benzimidazoles. nih.govacs.org This reaction sequence involves the condensation of 2-aminobenzoyl azide with an aldehyde, a carboxylic acid, and an isocyanide in a Ugi four-component condensation (Ugi 4CC). nih.govacs.orgrsc.org The initial Ugi reaction generates an intermediate, which then undergoes a rearrangement. beilstein-journals.org Subsequently, a catalytic aza-Wittig reaction with a phosphine reagent facilitates cyclization to form the benzimidazole (B57391) core. nih.govacs.orgbeilstein-journals.org

A proposed mechanism involves the mixing of 2-aminobenzoyl azides, carboxylic acids, isocyanides, and aldehydes in methanol (B129727) to generate intermediates. beilstein-journals.org These intermediates are reported to undergo rearrangement to isocyanates in refluxing toluene. beilstein-journals.org Finally, catalytic aza-Wittig reactions with a phosphine produce cyclized final products via iminophosphoranes. beilstein-journals.org The aza-Wittig reaction is similar to the Wittig reaction but involves the reaction of an iminophosphorane with a carbonyl compound to form a carbon-nitrogen double bond. beilstein-journals.org Iminophosphorane reagents can be generated from a phosphine by reaction with an azide or isocyanate reagent. beilstein-journals.org

This sequential Ugi and catalytic aza-Wittig sequence has been developed for the synthesis of polysubstituted benzimidazoles using 2-aminobenzoyl azides, aldehydes, carboxylic acids, and isonitriles in the presence of a catalytic amount of phospholene oxide. nih.govacs.orgrsc.org The reaction proceeds easily in a one-pot manner under classical Ugi reaction conditions. rsc.org

Base-Promoted Aerobic Cascade Reactions in 2-(2-Aminobenzoyl)benzoic Acid Synthesis

A novel strategy for the regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acids involves a base-promoted aerobic cascade reaction. rsc.org This one-pot procedure leads to the sequential formation of six new bonds and offers an atom-economical route to a wide panel of 2-(2-aminobenzoyl)benzoic acids with broad substrate scope. rsc.org

While the detailed mechanism for the reaction specifically involving 2-aminobenzoyl azide in the synthesis of 2-(2-aminobenzoyl)benzoic acid is not explicitly detailed in the provided snippets, related base-promoted cascade reactions involving similar substrates or transformations offer insights into potential mechanistic steps. For instance, base-promoted cascade reactions of 2-oxindoles with enones, assisted by atmospheric oxygen, proceed via sequential Michael addition, oxidation, and ring cleavage processes to yield 1,4-diketones bearing an amino group. researchgate.net Another example involves the K2CO3-catalyzed reaction of 2-oxindoles with enones under atmospheric O2 via a cascade Michael addition/oxidation/ring cleavage process. researchgate.net These examples highlight the potential for base catalysis and aerobic oxidation to drive complex cascade sequences involving ring opening and bond formation.

The synthesis of 2-(2-aminobenzoyl)benzoic acids via this base-promoted aerobic cascade reaction starts from amides. rsc.org Experimental data shows varying yields for different substituted 2-(2-aminobenzoyl)benzoic acids synthesized via this method. rsc.org

| Product | Yield (%) |

| 2-(2-(Benzylamino)benzoyl)benzoic acid | 87 |

| 2-(2-((4-Methylbenzyl)amino)benzoyl)benzoic acid | 90 |

| 2-(2-((2-Fluorobenzyl)amino)benzoyl)benzoic acid | 84 |

| 2-(2-((3-Methylbenzyl)amino)benzoyl)benzoic acid | 88 |

These yields demonstrate the effectiveness of the base-promoted aerobic cascade approach for the synthesis of these complex molecules. rsc.org

Applications of 2 Aminobenzoyl Azide in Complex Molecule Synthesis

Synthesis of Benzannulated Nitrogen Heterocycles

2-Aminobenzoyl azide (B81097) is a valuable starting material for the synthesis of benzannulated nitrogen heterocycles, including multisubstituted benzimidazoles.

Multisubstituted benzimidazoles can be synthesized efficiently in a one-pot reaction sequence involving Ugi condensation and a catalytic aza-Wittig reaction, starting from 2-aminobenzoyl azide. This method combines 2-aminobenzoyl azide with an aldehyde, a carboxylic acid, and an isocyanide. sci-hub.seacs.orgnih.gov The reaction proceeds through a sequential process where the Ugi condensation initially forms an intermediate, which then undergoes a catalytic aza-Wittig reaction to yield the desired benzimidazoles. sci-hub.seacs.orgnih.gov The use of a catalytic amount of phospholene oxide has been reported to facilitate the aza-Wittig step in this sequence, leading to the formation of benzimidazoles in moderate to good yields. sci-hub.seacs.orgnih.gov This approach highlights the efficiency and atom economy of multicomponent reactions in synthesizing complex heterocyclic structures. sci-hub.se

The Ugi/catalytic aza-Wittig sequence starting from 2-aminobenzoyl azides allows for the generation of significant structural diversity in the synthesized benzimidazoles. By varying the aldehyde, carboxylic acid, and isocyanide components in the four-component Ugi reaction, a wide range of substituents can be incorporated into the benzimidazole (B57391) core. This provides access to a library of multisubstituted benzimidazoles with potential applications in medicinal chemistry and other fields. The one-pot nature of the reaction sequence further contributes to its efficiency in exploring structural variations. sci-hub.seacs.orgnih.gov

Construction of Quinazoline (B50416) and Quinazolinone Architectures

2-Aminobenzoyl azide and related precursors are employed in the construction of quinazoline and quinazolinone ring systems, which are important scaffolds in various biologically active compounds.

Various cyclization strategies utilize 2-aminobenzoyl azide precursors for the synthesis of quinazolines and quinazolinones. One approach involves the reduction of the azide functionality to an amine, which then undergoes intramolecular cyclization onto an adjacent carbonyl or activated group. researchgate.net For instance, the reduction of 1-(2-azidobenzoyl)pyrrolidines or pyrrolidinones can lead to the formation of pyrrolo[2,1-b]quinazolones, including deoxyvasicinone (B31485) and its analogs. researchgate.net Tandem Staudinger/aza-Wittig reactions have also been employed to synthesize pyrrolo[2,1-b]quinazolones. researchgate.net Other methods for constructing quinazolinones from 2-aminobenzoyl derivatives include condensation with carbonyl derivatives. nih.gov

Deoxyvasicinone, a naturally occurring alkaloid containing a pyrrolo[2,1-b]quinazolinone core, and its structural analogs can be synthesized using strategies that involve 2-aminobenzoyl azide precursors. researchgate.netnih.govarkat-usa.orgijapbc.com Powerful synthetic approaches often utilize cascade reactions of 1-(2-azidobenzoyl)pyrrolidines or pyrrolidinones, mediated by systems such as NaI/CH₃COOH, FeCl₃/NaI, or Al/Gd(OTf)₃/NaI. researchgate.net These methods facilitate the cyclization required to form the fused quinazolinone system. Tandem Staudinger/aza-Wittig reactions have also been reported for the synthesis of pyrrolo[2,1-b]quinazolones. researchgate.net

Formation of Indoline and Indole (B1671886) Derivatives

Indolone Frameworks from Azide-Metallocarbene Coupling

The synthesis of substituted indolone frameworks can be achieved through a domino azide-metallocarbene coupling followed by nucleophilic addition. macewan.carsc.org This method utilizes azide-tethered diazocarbonyl compounds which, under copper catalysis, are converted into transient C-acylimines. macewan.carsc.org These intermediates are highly reactive and can be intercepted by a variety of carbon nucleophiles, such as active methylenes, silyl (B83357) ketene (B1206846) acetals, Danishefky's diene, or N-methylindole, to yield complex 3-indolinone (B1200548) structures. macewan.carsc.org The process allows for the formation of indolinones with adjacent tetra-substituted carbon centers in a single synthetic step. macewan.carsc.org

One-Step Tryptanthrin (B1681603) Construction

2-Aminobenzoyl azide or 2-aminobenzoyl chloride can be used for the one-step construction of the natural product tryptanthrin. macewan.carsc.org This synthesis is presumed to occur through the sequential addition of the azido (B1232118) group to a reactive imine intermediate, followed by N-acylation and elimination of dinitrogen. rsc.org Consistent yields in the synthesis of tryptanthrin have been reported when using 2-aminobenzoyl chloride. rsc.org Tryptanthrin is an indolo[2,1-b]quinazoline (B1258998) alkaloid known for various biological activities. researchgate.netniscpr.res.inresearchgate.netguidetopharmacology.org

Related Methodologies for Indole Synthesis

While the primary focus is on indolone frameworks, related methodologies involving azide intermediates can lead to indole synthesis. For example, o-styryl azides have been shown to undergo rhodium-catalyzed indole formation via apparent nitrene intermediates. macewan.ca Although not directly using 2-aminobenzoyl azide, this highlights the broader utility of azide-based precursors in constructing indole ring systems through related cyclization processes.

Synthesis of Other Advanced Nitrogen-Containing Heterocyclic Systems

Beyond indolone frameworks, 2-aminobenzoyl azide and related precursors are instrumental in synthesizing other complex nitrogen-containing heterocycles.

2-Aminoimidazolidines and Bicyclic Guanidine Scaffolds

A new route for the synthesis of 2-aminoimidazolidines, including analogues of the α₂ adrenergic agonist drug clonidine, has been developed. researchgate.netacs.org A key step in this synthesis involves an intramolecular microwave-assisted Staudinger/aza-Wittig cyclization of an in situ generated urea (B33335) intermediate, formed from the reaction of a β-amino azide and an isocyanate. researchgate.netacs.org Treatment with a phosphine (B1218219) reagent, such as Bu₃P or a polymer-supported phosphine, facilitates this cyclization. researchgate.netacs.org This methodology allows for the introduction of various substituents on the nitrogen atoms and the 2-amino function of the imidazolidine (B613845) ring. researchgate.netacs.org Furthermore, a one-pot Staudinger/aza-Wittig/Buchwald–Hartwig protocol has been elaborated, leading to the formation of bicyclic guanidines. researchgate.netacs.org

Formation of 1,3,4-Oxadiazoles and 1,2,3-Benzotriazine-4-ones

While direct synthesis from 2-aminobenzoyl azide is not explicitly detailed in the provided snippets for these specific heterocycles, related chemical transformations involving similar functional groups suggest potential pathways. 1,3,4-Oxadiazoles can be synthesized through various methods, including the reaction of tetrazoles with acyl chlorides or oxidation of tetrazoles in the presence of aldehydes, both involving the release of N₂. wikipedia.org 1,2,3-Benzotriazine-4-ones are also known heterocyclic compounds. sigmaaldrich.comnih.govuni-goettingen.de Given the presence of the azide and carbonyl functionalities in 2-aminobenzoyl azide, it is conceivable that under specific reaction conditions, particularly those involving cyclization and nitrogen extrusion, these ring systems could be formed.

Potential for Fused 1,2,3-Triazole and Isoindoline (B1297411) Derivatives

The azide functionality in 2-aminobenzoyl azide makes it a potential precursor for 1,2,3-triazole rings through cycloaddition reactions. When combined with the presence of the aromatic ring and the amino group, cyclization reactions could potentially lead to fused systems involving a 1,2,3-triazole ring and an isoindoline or isoindolinone core. Isoindoline is a bicyclic structure containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. uni.lunih.gov Isoindolinones are related structures containing a carbonyl group. ontosight.aiontosight.ai While specific examples using 2-aminobenzoyl azide for the synthesis of fused 1,2,3-triazole and isoindoline derivatives are not explicitly detailed in the search results, the reactive handles present in the molecule are consistent with the potential for constructing such fused heterocyclic systems under appropriate reaction conditions, possibly involving [3+2] cycloaddition reactions of the azide with an alkyne or alkene equivalent, followed by or coupled with cyclization reactions involving the amino or carbonyl group.

Theoretical and Computational Investigations of 2 Aminobenzoyl Azide Systems

Electronic Structure Analysis and Reactivity Prediction

Theoretical analysis of the electronic structure of 2-aminobenzoyl azide (B81097) is fundamental to understanding its stability, spectroscopic properties, and chemical behavior. Quantum chemical calculations allow for the prediction of its reactivity towards various chemical transformations.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are instrumental in characterizing the properties of organic azides. nih.gov Studies on various azide-containing molecules, from simple structures like hydrazoic acid and methyl azide to more complex ones like 3′-Azido-3′-deoxythymidine (AZT), provide a baseline for understanding the azide moiety within the 2-aminobenzoyl framework. nih.gov

These calculations yield crucial data on molecular geometry, vibrational frequencies, and electronic properties. nih.gov For the azide group (-N₃), calculations consistently show a nearly linear, asymmetric N-N-N chain. nih.gov The geometry of the azide group is sensitive to the nature of the substituent it is attached to. For instance, while the R-N-N-N dihedral angle is typically 180° in simple azides like methyl azide, it can be distorted in larger, unsymmetrical molecules. nih.gov Topological analysis of the electron density, using theories like Bader's Atoms in Molecules (AIM), reveals the nature of the chemical bonds, including charge concentration and bond strength. researchgate.net

| Parameter | Calculated Value Range | Reference Molecule(s) |

|---|---|---|

| N₁-N₂ Bond Length | ~1.24 - 1.26 Å | HN₃, CH₃N₃, AZT |

| N₂-N₃ Bond Length | ~1.13 - 1.15 Å | HN₃, CH₃N₃, AZT |

| ∠N-N-N Bond Angle | ~171° - 174° | HN₃, CH₃N₃, AZT nih.gov |

| ∠C-N-N Bond Angle | ~114° - 116° | Methyl Azide nih.gov |

The molecular orbitals (MOs) of a molecule govern its chemical reactivity and spectroscopic properties. In 2-aminobenzoyl azide, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

The electronic structure of 2-aminobenzoyl azide is characterized by the potential for intramolecular charge transfer (ICT). researchgate.net The amino group (-NH₂) acts as an electron-donating group, while the benzoyl azide moiety functions as an electron-accepting group. This donor-acceptor relationship significantly influences the distribution of electron density across the molecule. researchgate.netresearchgate.net

Computational analyses, such as Hirshfeld charge analysis, reveal the charge distribution within the azide group itself. Consistently, the central nitrogen atom (N₂) bears a positive charge, while the terminal nitrogen atoms (N₁ and N₃) are negatively charged. nih.gov This charge separation is a key feature of the azide functional group's electronic structure and is supported by its mesomeric resonance forms. nih.govnih.gov The molecular electrostatic potential (MEP) map further visualizes these charge distributions, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for nucleophilic and electrophilic attack, respectively. nih.gov

| Atom | Typical Charge (a.u.) | Significance |

|---|---|---|

| N₁ (attached to Carbon) | Negative | Electron-rich, potential site for electrophilic attack nih.govnih.gov |

| N₂ (central) | Positive | Electron-deficient nih.gov |

| N₃ (terminal) | Negative | Electron-rich, primary site for nucleophilic attack nih.govnih.gov |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping the complex reaction mechanisms of organic azides, which are known for their unique reactivity, including cycloadditions and rearrangements.

Understanding the mechanism of a chemical reaction requires the characterization of its transition states (TS) and any reactive intermediates. mit.edu For reactions involving 2-aminobenzoyl azide, such as the Curtius rearrangement, computational methods can model the high-energy, transient structures that are nearly impossible to observe experimentally. mdpi.com The Curtius rearrangement proceeds through the thermal or photochemical decomposition of an acyl azide to form an isocyanate, via a highly reactive nitrene intermediate. mdpi.com

DFT calculations can locate the transition state structure for the concerted migration and nitrogen loss, providing its geometry and energy. researchgate.net Similarly, the structure and electronic properties of the singlet or triplet nitrene intermediate can be calculated. Modeling these fleeting species is crucial for understanding the reaction's feasibility, kinetics, and stereochemical outcome. For other reactions, like 1,3-dipolar cycloadditions, computational models can predict the structures of the transition states leading to different regioisomers, explaining the observed product distributions. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can construct a detailed reaction pathway and energy profile. researchgate.net This profile provides a quantitative picture of the reaction's thermodynamics (relative energies of species) and kinetics (activation barriers).

For 2-aminobenzoyl azide, simulations can compare the energy barriers for competing pathways, such as the Curtius rearrangement versus cycloaddition reactions. researchgate.net The calculated activation energy (the energy difference between the reactant and the transition state) determines the reaction rate. A lower activation energy corresponds to a faster reaction. These simulations can rationalize why certain reactions require heat or light and can predict the conditions necessary to favor a desired product. researchgate.net For instance, DFT calculations have been used to rationalize the instability of certain azides and predict their decomposition pathways. rsc.org

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactant | 2-Aminobenzoyl azide | 0.0 |

| TS1 | Transition state for N₂ loss | +25.0 (Hypothetical) |

| Intermediate | Acyl Nitrene | +5.0 (Hypothetical) |

| TS2 | Transition state for rearrangement | +8.0 (Hypothetical) |

| Product | Isocyanate | -15.0 (Hypothetical) |

Bonding Analysis and Delocalization Phenomena

The concept of the chemical bond and electron delocalization can be explored in detail using computational methods, providing a deeper understanding of the structure and stability of 2-aminobenzoyl azide.

The bonding in 2-aminobenzoyl azide involves both localized sigma (σ) bonds and delocalized pi (π) electrons. wikipedia.org The benzene (B151609) ring features a classic aromatic system with π electrons delocalized over the six carbon atoms. wikipedia.org This delocalization is extended by the presence of the electron-donating amino group and the electron-withdrawing benzoyl group, creating a conjugated system. nih.gov

Investigation of Azide-Bridged Complexes and Electron Delocalization

While general quantum chemical methods are utilized to trace reaction paths, including those involving azide decomposition, specific computational models for the formation and electronic properties of 2-aminobenzoyl azide-bridged systems have not been reported. nih.gov

Electron delocalization is a key concept in understanding the structure and reactivity of molecules containing conjugated systems. In molecules like 2-aminobenzoyl azide, the interplay between the benzene ring, the amino group, and the azido (B1232118) group is expected to result in significant electron delocalization. Computational studies on related nitrogen-containing heterocyclic compounds have utilized methods like Density Functional Theory (DFT) to analyze the effects of substituents on electron delocalization. rsc.org These studies often employ tools like Natural Bond Orbital (NBO) analysis to quantify charge distribution and understand the electronic interactions between different parts of a molecule. For instance, in aminoguanidine, computational analysis revealed that the amino substitution leads to increased electron delocalization from the amino group to the π-framework. researchgate.netuq.edu.au While these studies provide a framework for how such analyses could be conducted, specific data on the electron delocalization patterns in 2-aminobenzoyl azide from dedicated computational studies is currently unavailable.

Conformational Analysis of 2-Aminobenzoyl Azide and its Adducts

A comprehensive conformational analysis of 2-aminobenzoyl azide and its adducts through theoretical and computational methods has not been specifically documented in published research. Conformational analysis is a powerful tool in computational chemistry used to determine the preferred three-dimensional arrangement of atoms in a molecule. Such studies, often employing DFT and other quantum chemical calculations, are crucial for understanding a molecule's stability, reactivity, and biological activity. mdpi.com

For example, conformational analyses of other complex organic molecules, including those with peptide bonds or heterocyclic rings, have been performed to understand the influence of various factors such as intramolecular hydrogen bonding and solvent effects on the molecule's preferred shape. mdpi.com These studies often identify multiple stable conformers and calculate their relative energies to determine the most likely structures.

While molecular modeling and docking studies are commonly used to investigate the interaction of small molecules with biological targets, wu.ac.thnih.govnih.gov and computational methods are applied to study the conformational properties of various organic compounds, semanticscholar.org there is no specific literature detailing the results of such investigations for 2-aminobenzoyl azide or its adducts. Therefore, data tables of conformational energies, dihedral angles, or visualizations of the stable conformers for this specific compound are not available.

Emerging Research Frontiers and Future Directions in 2 Aminobenzoyl Azide Chemistry

Development of Innovative Catalytic Systems for Azide (B81097) Transformations

The transformation of acyl azides, primarily through the Curtius rearrangement, is a cornerstone reaction for the synthesis of amines, ureas, and carbamates. nih.govorganic-chemistry.orgwikipedia.org Traditionally, this rearrangement requires thermal or photochemical activation. However, a significant frontier in modern chemistry is the development of catalytic systems that can mediate these transformations under milder conditions, offering improved control and functional group tolerance.

Recent advancements have focused on transition-metal catalysis to facilitate the Curtius rearrangement. For instance, a novel method has been developed using a combination of 4-dimethylaminopyridine (DMAP) and copper(II) acetate (Cu(OAc)₂) as catalysts. google.com This system enables the one-pot generation of protected amines from carboxylic acids via an in-situ formed acyl azide intermediate, with nitrogen gas and carbon dioxide as the only byproducts. google.com While not exclusively demonstrated with 2-aminobenzoyl azide, this catalytic protocol represents a significant leap forward for acyl azide chemistry in general and is directly applicable to this specific substrate. The use of low catalyst loadings (as low as 0.1 mol%) underscores the efficiency of this approach. google.com Such catalytic systems pave the way for the transformation of 2-aminobenzoyl azide into valuable isocyanates and their derivatives without resorting to harsh thermal conditions, which could be detrimental to other functional groups within a complex molecule.

Furthermore, research into the catalytic synthesis of quinazolinones, which are potential products of 2-aminobenzoyl azide cyclization, highlights the use of ruthenium(II) complexes. rsc.org These catalysts have been shown to effectively transform 2-aminobenzonitriles into quinazolinones, suggesting their potential utility in mediating related cyclization reactions involving the isocyanate derived from 2-aminobenzoyl azide. rsc.org The development of such catalytic cycles represents a key area of future research, aiming to unlock new reactivity patterns for 2-aminobenzoyl azide under mild and selective conditions.

Table 1: Examples of Catalytic Systems for Acyl Azide Transformations

| Catalyst System | Substrate Type | Transformation | Key Advantages |

|---|---|---|---|

| DMAP / Cu(OAc)₂ | Carboxylic Acids | One-pot azidation and Curtius rearrangement to protected amines | Low catalyst loading, mild conditions, gaseous byproducts only google.com |

Exploration of Enantioselective Synthesis Utilizing 2-Aminobenzoyl Azide Derivatives

Asymmetric synthesis, the generation of chiral molecules with a preference for one enantiomer, is of paramount importance in medicinal chemistry and materials science. yale.edu While the application of 2-aminobenzoyl azide derivatives in this domain is still a nascent field, it holds considerable promise. The challenge lies in developing catalytic systems that can interact with prochiral substrates derived from 2-aminobenzoyl azide to induce high enantioselectivity.

One potential avenue involves the enantioselective transformation of the isocyanate generated from the Curtius rearrangement. Chiral catalysts could be employed to intercept this intermediate with various nucleophiles, leading to the formation of chiral ureas or carbamates. Another approach is to utilize the inherent functionality of 2-aminobenzoyl azide derivatives in asymmetric cycloaddition reactions. For example, vinyl azides have been successfully used in enantioselective copper(II)/BOX-catalyzed cycloadditions to generate diverse chiral cyclic azides, demonstrating that the azide moiety can be retained during asymmetric transformations. nih.gov Adapting such methodologies to derivatives of 2-aminobenzoyl azide could provide access to novel, enantioenriched heterocyclic scaffolds.

The development of chiral phosphoric acids as catalysts has also enabled dynamic kinetic resolutions in asymmetric 2-aza-Cope rearrangements, producing β-amino amides with high diastereo- and enantioselectivity. nih.gov This highlights the potential for chiral Brønsted acids to control stereochemistry in reactions involving amine-containing building blocks. Future research will likely focus on designing chiral catalysts that can specifically recognize and differentiate between the enantiotopic faces or groups of substrates derived from 2-aminobenzoyl azide, thereby opening a new chapter in its synthetic utility.

Integration of 2-Aminobenzoyl Azide Chemistry in Multicomponent Reaction Strategies for Chemical Library Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for drug discovery and the rapid generation of chemical libraries. nih.govnih.govsemanticscholar.org The isocyanide-based Ugi and Passerini reactions are classic examples of MCRs. nih.govwikipedia.orgnih.gov

A significant breakthrough in this area has been the direct integration of 2-aminobenzoyl azide derivatives into MCRs. Specifically, a one-pot reaction combining 2-aminobenzoyl azide derivatives, aldehydes, carboxylic acids, and isonitriles has been developed. rsc.org This process proceeds through a combination of the Ugi reaction and a catalytic aza-Wittig reaction to afford multi-substituted benzimidazoles in a highly efficient manner. rsc.org The reaction is facilitated by a phospholene oxide catalyst, which promotes the aza-Wittig part of the cascade. rsc.org This strategy showcases the ability of the acyl azide group to serve as a precursor to an iminophosphorane, which then undergoes intramolecular cyclization.

This approach is highly valuable for generating molecular diversity, as four different components can be varied, leading to a large number of possible products from a small set of starting materials. The resulting benzimidazole (B57391) scaffolds are privileged structures in medicinal chemistry. Furthermore, other azide-based MCRs, such as the azido-Ugi reaction, have been used in tandem with Staudinger/aza-Wittig sequences to create novel fused polyheterocyclic systems. rsc.org The application of 2-aminobenzoyl azide in these and other MCRs is a fertile ground for future research, promising streamlined access to complex and biologically relevant molecules.

Table 2: Multicomponent Reaction Involving a 2-Aminobenzoyl Azide Derivative

| Reaction Type | Components | Catalyst | Product Scaffold |

|---|

Application in Flow Chemistry and Sustainable Synthetic Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch flask, offers numerous advantages, particularly in terms of safety, efficiency, and scalability. mdpi.com These benefits are especially pronounced when dealing with potentially hazardous intermediates like organic azides. rsc.org The in-situ generation and immediate consumption of acyl azides in a flow system mitigates the risks associated with their accumulation and isolation. rsc.orgrsc.orgresearchgate.net

Continuous-flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the decomposition of acyl azides. rsc.org Researchers have successfully demonstrated the generation of acyl azides from acyl hydrazides in a flow setup, followed by their immediate use in peptide coupling reactions. rsc.orgresearchgate.net This methodology is directly transferable to 2-aminobenzoyl azide, allowing for its safe on-demand synthesis and subsequent conversion, for example, via Curtius rearrangement to the corresponding isocyanate. This isocyanate can then be trapped in-line with various nucleophiles to generate a library of derivatives. durham.ac.uk

The use of microwave-assisted flow formats further enhances reaction rates, as demonstrated in the two-stage synthesis of lactams involving the in-situ generation of a keto azide followed by an intramolecular Schmidt reaction. nih.govnih.gov This synergy of flow and microwave technology represents a powerful tool for sustainable synthesis. By minimizing waste, improving safety, and enabling process automation, flow chemistry is a key frontier for the practical application of 2-aminobenzoyl azide chemistry, aligning with the principles of green chemistry. nih.govnih.gov

Table 3: Parameters for Acyl Azide Generation and Reaction in Continuous Flow

| Feed 1 | Feed 2 | Reactor Type | Residence Time | Subsequent Reaction | Reference |

|---|---|---|---|---|---|

| Acyl hydrazide, HCl (aq) | NaNO₂ (aq) | PTFE tubing | 2 minutes | Peptide coupling | rsc.orgresearchgate.net |

Advanced Mechanistic Probing via Synergistic Spectroscopic and Computational Approaches

A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing new transformations. The decomposition of aroyl azides, such as 2-aminobenzoyl azide, has been a subject of mechanistic inquiry, particularly concerning whether the Curtius rearrangement proceeds through a concerted pathway or involves a discrete acyl nitrene intermediate. wikipedia.orgnih.gov

Advanced synergistic approaches that combine ultrafast time-resolved spectroscopy (both UV-Vis and IR) with high-level computational studies are at the forefront of elucidating these complex reaction pathways. researchgate.netnih.gov For example, studies on the photochemistry of 2-naphthoyl azide have utilized femtosecond transient absorption spectroscopy to observe the formation and decay of the initial singlet excited state. researchgate.netnih.gov These experiments, supported by computational models, revealed that the decay of this excited state involves multiple competing pathways, including intersystem crossing, singlet nitrene formation, and direct isocyanate formation. researchgate.net

Such studies provide unprecedented insight into the lifetimes and reactivity of transient species. While these specific studies were not performed on 2-aminobenzoyl azide, the methodologies are directly applicable and essential for understanding how the 2-amino substituent might influence the photophysical and photochemical properties of the molecule. Density Functional Theory (DFT) calculations have also been employed to propose mechanisms for related reactions, such as the Ru(II)-catalyzed synthesis of quinazolinones, providing a theoretical framework to complement experimental observations. rsc.org The application of these combined spectroscopic and computational techniques to probe the thermal and photochemical reactivity of 2-aminobenzoyl azide will be crucial for rationally designing new catalysts and reaction conditions for its selective transformation.

Q & A

Q. Advanced

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to confirm azide (–N3) and aromatic proton environments.

- IR Spectroscopy: Detect azide stretches (~2100 cm<sup>−1</sup>) and amide C=O (~1650 cm<sup>−1</sup>) .

- Mass Spectrometry: HRMS (ESI+) for molecular ion validation.

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

How does 2-aminobenzoyl azide degrade under varying storage conditions?

Advanced

Decomposition pathways depend on environmental factors:

- Thermal Stability: Degrades above 40°C, releasing HN3 (hydrazoic acid) and CO2.

- Moisture Sensitivity: Hydrolyzes to 2-aminobenzoic acid in humid conditions (half-life <24 hours at 80% RH) .

- Light Exposure: UV irradiation accelerates decomposition; store in amber glass .

What role does 2-aminobenzoyl azide play in glycan analysis?

Advanced

It serves as a precursor for 2-aminobenzamide (2-AB), a fluorescent tag for polysaccharides:

Reduction: Convert the azide to 2-AB via Staudinger reaction (PPh3, THF/H2O).

Labeling: React 2-AB with glycans under reductive amination (NaBH3CN, 60°C) .

Application Example: 2-AB-labeled glycans are quantified via HPLC with fluorescence detection (λex = 330 nm, λem = 420 nm) .

How can unintended cyclization be mitigated during 2-aminobenzoyl azide synthesis?

Advanced

Intramolecular cyclization to benzoxazinones is a common side reaction. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.